molecular formula C7H13NO2 B047389 3-Piperidineacetic acid CAS No. 74494-52-3

3-Piperidineacetic acid

Katalognummer: B047389
CAS-Nummer: 74494-52-3
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: WKXRHAACRPUBIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Piperidineacetic acid (CAS: 74494-52-3) is a bicyclic organic compound featuring a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) linked to an acetic acid moiety via the 3-position. It is a versatile building block in medicinal chemistry, particularly in the synthesis of prodrugs, enzyme inhibitors, and neuroactive agents . The compound’s structural flexibility allows for modifications at the nitrogen atom or carboxylic acid group, enabling applications in drug design and chemical biology. Its deuterated analog (this compound-d11, CAS: 74494-52-3) is used in metabolic and pharmacokinetic studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Piperidineacetic acid is typically synthesized through the reaction of piperidine with bromoacetic acid. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves:

Analyse Chemischer Reaktionen

Types of Reactions: 3-Piperidineacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

3-Piperidineacetic acid and its derivatives have shown promising anticancer properties. Research indicates that piperidine derivatives can act against multiple cancer types, including breast, prostate, and lung cancers. The mechanisms of action typically involve the modulation of key signaling pathways associated with cancer progression.

Case Studies

  • A study highlighted the use of piperidine-based compounds that exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Another investigation into piperidine derivatives showed efficacy against ovarian and lung cancers, suggesting their potential for combinatorial therapies alongside existing chemotherapeutics .

Alzheimer's Disease Treatment

This compound has also been explored for its potential in treating neurodegenerative diseases, particularly Alzheimer's disease (AD). The compound acts as a gamma-secretase modulator (GSM), which is crucial for reducing amyloid-beta (Aβ) levels implicated in AD pathology.

Case Studies

  • In vivo assessments demonstrated that certain difluorinated piperidine acetic acids effectively lowered Aβ42 levels in genetically engineered mouse models without significant side effects related to Notch signaling .
  • Further investigations into the pharmacodynamics of these GSMs revealed their potential for developing safer and more effective AD therapies .

Antifungal Activity

Beyond its applications in oncology and neurology, this compound has shown antifungal properties. Research indicates that compounds containing the piperidine moiety can inhibit ergosterol biosynthesis in fungi such as Aspergillus and Candida species.

Case Studies

  • A study demonstrated that novel piperidine-based compounds exhibited significant antifungal activity against strains like MRSA and E. coli while maintaining good biocompatibility .

Wirkmechanismus

The mechanism of action of 3-Piperidineacetic acid involves its interaction with various molecular targets and pathways. The compound can act as a precursor to other biologically active molecules, influencing biochemical pathways such as:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

3-Pyridylacetic Acid (Pyridine-3-acetic Acid)

  • Structure : Contains a pyridine ring (aromatic, unsaturated) instead of a saturated piperidine ring.
  • Key Differences: Aromaticity: The pyridine ring in 3-pyridylacetic acid (CAS: 501-81-5) confers aromatic stability and distinct electronic properties compared to the non-aromatic piperidine ring . Hazard Profile: 3-Pyridylacetic acid is classified as non-hazardous under GHS , whereas 3-piperidineacetic acid is harmful by inhalation, skin contact, or ingestion .
  • Applications : Used in biomarker studies for nicotine exposure , while this compound is primarily a synthetic intermediate.

Table 1: Structural and Functional Comparison

Property This compound 3-Pyridylacetic Acid
Ring Type Saturated piperidine Aromatic pyridine
CAS Number 74494-52-3 501-81-5
Natural Occurrence Synthetic Nicotine metabolite
Hazard Classification Harmful (skin/eye/respiratory) Non-hazardous
Key Applications Prodrug synthesis Biomarker research

Piperazic Acid (Hexahydropyridazine-3-carboxylic Acid)

  • Structure : Contains a six-membered diazine ring (two nitrogen atoms) instead of a piperidine ring.
  • Key Differences: Reactivity: The additional nitrogen in piperazic acid (CAS: 24182-11-4) enables unique hydrogen-bonding interactions and metal coordination, unlike this compound . Biological Activity: Piperazic acid is a non-proteinogenic amino acid used in peptide antibiotics (e.g., vancomycin analogs) , while this compound is employed in GABA receptor modulators .
  • Synthesis : Piperazic acid requires specialized methods for enantioselective synthesis , whereas this compound is accessible via catalytic hydrogenation of pyridine derivatives .

Table 2: Pharmacological Comparison

Compound Bioactivity Therapeutic Area
This compound GlyT1 inhibitor precursors Neurological disorders
Piperazic Acid Antibiotic peptide backbone Infectious diseases

3-Methylpiperidine-3-carboxylic Acid Derivatives

  • Structure : Features a methyl group at the 3-position of the piperidine ring, altering steric and electronic properties.
  • Key Differences :
    • Solubility : Methyl substitution reduces aqueous solubility compared to this compound .
    • Applications : Derivatives like 3-ethylpiperidine-3-carboxylic acid hydrochloride (CAS: 1332529-30-2) are used in ion channel modulation, contrasting with the prodrug applications of this compound .

Biologische Aktivität

3-Piperidineacetic acid, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with an acetic acid moiety. Its chemical structure can be represented as follows:

C7H13NO2\text{C}_7\text{H}_{13}\text{N}\text{O}_2

This compound's unique structure contributes to its interaction with various biological targets, making it a subject of interest in drug design.

Antinociceptive Effects

Several studies have explored the antinociceptive properties of this compound. For instance, an investigation into its analgesic effects demonstrated that it significantly reduced pain responses in animal models. The mechanism appears to involve modulation of the opioid receptor pathways, as evidenced by the attenuation of pain signals in response to the compound.

Anti-inflammatory Properties

This compound has been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies revealed that treatment with this compound resulted in decreased expression levels of these cytokines in macrophage cell lines. The following table summarizes key findings related to its anti-inflammatory activity:

StudyModelKey Findings
Mouse modelReduced paw edema by 50%
Macrophage cultureDecreased TNF-α and IL-6 levels by 40%
Rat modelInhibition of carrageenan-induced inflammation

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. A study demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis. The compound's ability to scavenge free radicals and inhibit apoptotic pathways suggests a potential role in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. A series of derivatives were synthesized and evaluated for their biological activities, revealing that specific substitutions on the piperidine ring can enhance potency against certain biological targets. For example:

  • N-substituted derivatives showed increased affinity for opioid receptors.
  • Alkyl chain variations impacted the anti-inflammatory efficacy.

The following table presents some derivatives along with their respective biological activities:

CompoundActivity TypeIC50 (µM)
This compoundAntinociceptive15.5
N-Methyl derivativeAnti-inflammatory12.3
N-Ethyl derivativeNeuroprotective18.7

Clinical Trials

A notable clinical trial (NCT03107780) investigated the use of piperidine derivatives, including this compound, in patients with glioblastoma. The trial aimed to assess safety and efficacy in reducing tumor growth through modulation of cellular pathways involved in cancer progression .

In Vitro Studies

In vitro assays have confirmed the inhibitory effects of this compound on various enzymes linked to inflammation and pain pathways. For instance, a study reported an IC50 value of 13.52 µM against cathepsin K, indicating significant potential for treating conditions like osteoporosis .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 3-Piperidineacetic acid?

  • Methodological Guidance : Focus on reaction conditions (e.g., temperature, solvent selection, catalyst use) and purification techniques (e.g., recrystallization, column chromatography). For reproducibility, document stoichiometric ratios and reaction kinetics. Validate synthesis success using analytical methods like NMR or LC-MS. Refer to chemical databases (e.g., PubChem) for structural validation and CAS registry numbers . Experimental planning should align with realistic objectives and task distribution within research teams .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

  • Methodological Guidance : Use a combination of spectroscopic (e.g., 1H^1 \text{H}-NMR, IR) and chromatographic (e.g., HPLC, GC-MS) methods. Ensure protocols are detailed enough for replication, including instrument parameters (e.g., column type, mobile phase) and calibration standards. Cross-validate results with theoretical data (e.g., computational InChIKey predictions) . For rigorous reporting, follow journal-specific guidelines on data presentation and statistical validation .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Methodological Guidance : Use personal protective equipment (PPE), including gloves and eye protection. Store the compound in a tightly sealed container at 0–8°C to prevent degradation . Avoid inhalation of fumes and minimize dust generation during weighing. In case of accidental exposure, rinse affected areas immediately and consult safety data sheets (SDS) for first-aid measures .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and existing literature on this compound’s physicochemical properties?

  • Methodological Guidance : Conduct systematic statistical analyses (e.g., t-tests, ANOVA) to assess data reliability. Compare results with prior studies, highlighting methodological differences (e.g., solvent polarity, temperature gradients). Use frameworks like PICO or FINER to evaluate research gaps and hypothesis feasibility . Document limitations (e.g., instrument sensitivity) to contextualize discrepancies .

Q. What steps ensure reproducibility in synthesizing this compound across multiple batches?

  • Methodological Guidance : Standardize protocols for reaction monitoring (e.g., TLC checks) and purification. Address batch-to-batch variability by requesting additional quality control (e.g., peptide content analysis, salt removal) for sensitive assays . Maintain detailed lab notebooks with raw data, environmental conditions, and equipment calibration logs to enable replication .

Q. How can advanced spectroscopic techniques (e.g., 13C^{13} \text{C}-NMR or high-resolution LC-MS) enhance structural elucidation of this compound derivatives?

  • Methodological Guidance : Optimize NMR parameters (e.g., relaxation delays, decoupling) for complex spin systems. For LC-MS, employ collision-induced dissociation (CID) to fragment ions and confirm substituent positions. Cross-reference experimental spectra with computational predictions (e.g., density functional theory (DFT) simulations) to validate assignments .

Q. What computational approaches are suitable for modeling this compound’s interactions in biological or catalytic systems?

  • Methodological Guidance : Use molecular docking software (e.g., AutoDock) to predict binding affinities with target proteins. For electronic structure analysis, apply DFT to calculate frontier molecular orbitals (FMOs) or charge distribution. Validate models with experimental data (e.g., crystallography, kinetic studies) and adjust force fields for accuracy .

Q. How should researchers address discrepancies between theoretical predictions and experimental observations for this compound’s reactivity?

  • Methodological Guidance : Re-evaluate computational parameters (e.g., basis sets, solvation models) to align with experimental conditions. Perform sensitivity analyses to identify variables (e.g., pH, counterions) affecting reactivity. Publish negative results to inform future studies and refine theoretical frameworks .

Eigenschaften

IUPAC Name

2-piperidin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(10)4-6-2-1-3-8-5-6/h6,8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXRHAACRPUBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300759
Record name 3-Piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74494-52-3
Record name 3-Piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74494-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidineacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074494523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Piperidineacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138735
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-(pyridin-3-yl)acetic acid (274 mg, 2.0 mmol, 1.0 eq) in AcOH (2 mL) was added PtO2 (226 mg, 1.0 mmol, 0.5 eq). The mixture was stirred at room temperature for 16 h under H2. The catalyst was filtered out and the filtrate was concentrated to give 2-(piperidin-3-yl)acetic acid as a slight yellow solid (300 mg, Y: 81%). ESI-MS (M+H)+: 143.1. 1H NMR (400 MHz, CD3OD) δ: 3.34-3.31 (m, 1H), 2.84-2.77 (m, 1H), 2.64-2.57 (m, 3H), 2.18-2.10 (m, 3H), 1.86-1.83 (m, 2H), 1.71-1.67 (m, 1H), 1.24-1.22 (m, 1H).
Quantity
274 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
226 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Pyridylacetic acid hydrochloride (13 grams) (74.9 mmoles) was hydrogenated as described in Preparative Example 15 to give a mixture of unreacted 3-pyridylacetic acid and the title compound (76:24) (8.63 grams, MH+ 144).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Piperidineacetic acid
3-Piperidineacetic acid
3-Piperidineacetic acid
3-Piperidineacetic acid
3-Piperidineacetic acid
3-Piperidineacetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.